

Reproducibility of experiments using 5-Methylpyridin-3-ol hydrochloride

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Compound of Interest

Compound Name: 5-Methylpyridin-3-ol hydrochloride

CAS No.: 5424-41-9

Cat. No.: B13709650

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The reproducibility of organic synthesis in drug discovery hinges on the physicochemical stability of the building blocks utilized. For researchers developing complex therapeutics—ranging from GPR40 agonists for Type II diabetes to WDR5 inhibitors for oncology—**5-Methylpyridin-3-ol hydrochloride** (CAS 5424-41-9) has emerged as a critical intermediate.

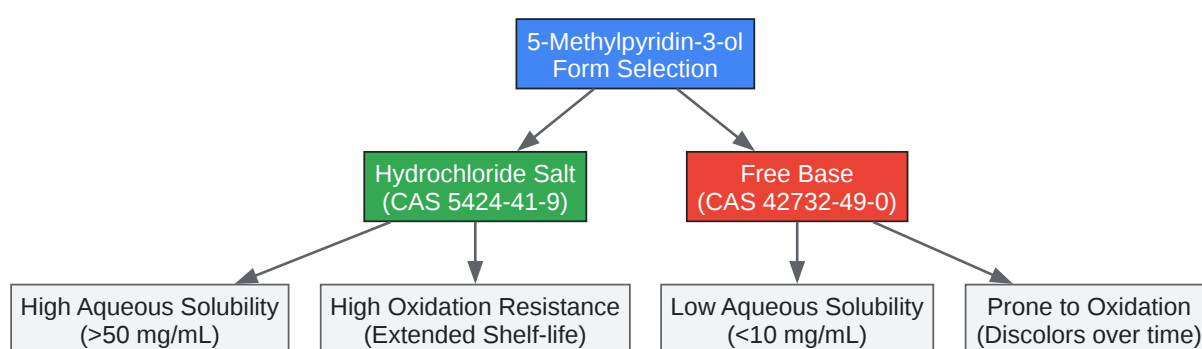
However, a persistent challenge in the field is the high variability in reaction yields when utilizing different salt or free-base forms of hydroxypyridines. This guide provides an objective, data-driven comparison of **5-Methylpyridin-3-ol hydrochloride** against its alternatives, detailing the mechanistic causality behind form selection and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Why the Hydrochloride Salt?

To understand the performance differences between 5-Methylpyridin-3-ol forms, we must examine the electronic properties of the pyridine ring. The free base form,^{1[1]} features an electron-rich aromatic system. The inductive (+I) effect of the methyl group and the mesomeric (+M) effect of the hydroxyl group significantly increase the electron density on the ring. While this makes it a potent nucleophile, it also renders the free base highly susceptible to

atmospheric oxidation, often resulting in batch-to-batch discoloration (turning from pale yellow to dark brown) and degradation over time (2)[2].

By converting the free base into the hydrochloride salt, the pyridine nitrogen is protonated. This creates a strong electron-withdrawing effect that stabilizes the aromatic ring against oxidative degradation. Consequently, the hydrochloride salt maintains stoichiometric fidelity during storage, ensuring that when you weigh out 1.0 equivalent of the reagent, you are introducing exactly 1.0 equivalent of reactive material into your workflow.



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Logical decision tree comparing the stability and solubility of pyridinol forms.

Comparative Performance Analysis

To objectively evaluate the product's performance, we compare **5-Methylpyridin-3-ol hydrochloride** against its free base and a halogenated alternative, 3[3]. The chlorinated analog is often used when downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is required, but it alters the pKa of the hydroxyl group.

Property / Metric	5-Methylpyridin-3-ol HCl	5-Methylpyridin-3-ol (Free Base)	6-Chloro-5-methylpyridin-3-ol
CAS Number	5424-41-9	42732-49-0	54232-03-0
Physical State	White to off-white crystalline powder	Pale yellow to brown powder	Solid
Oxidation Susceptibility	Low (Protonated nitrogen stabilizes ring)	High (Discolors upon air exposure)	Moderate (Cl atom withdraws electron density)
Aqueous Solubility	>50 mg/mL	<10 mg/mL	<5 mg/mL
O-Alkylation Yield (Standard)	>85% (Highly reproducible)	60-75% (Variable due to degradation)	~80% (Requires stronger base)

Key Takeaway: The hydrochloride salt provides the highest reproducibility in standard O-alkylation and etherification reactions. By liberating the free base in situ during the reaction, researchers bypass the shelf-life issues of the free base while maintaining high nucleophilicity.

Self-Validating Experimental Protocol: In Situ O-Alkylation

This protocol details the synthesis of ether derivatives, a critical step demonstrated in the development of [4\[4\]](#) and [5\[5\]](#).

The system is "self-validating" because the base (K_2CO_3) serves a dual, sequential purpose: it first neutralizes the HCl salt, and then acts as the thermodynamic base for the SN_2 reaction. If the salt is not fully neutralized, the subsequent alkylation cannot proceed, preventing the formation of complex side-products.

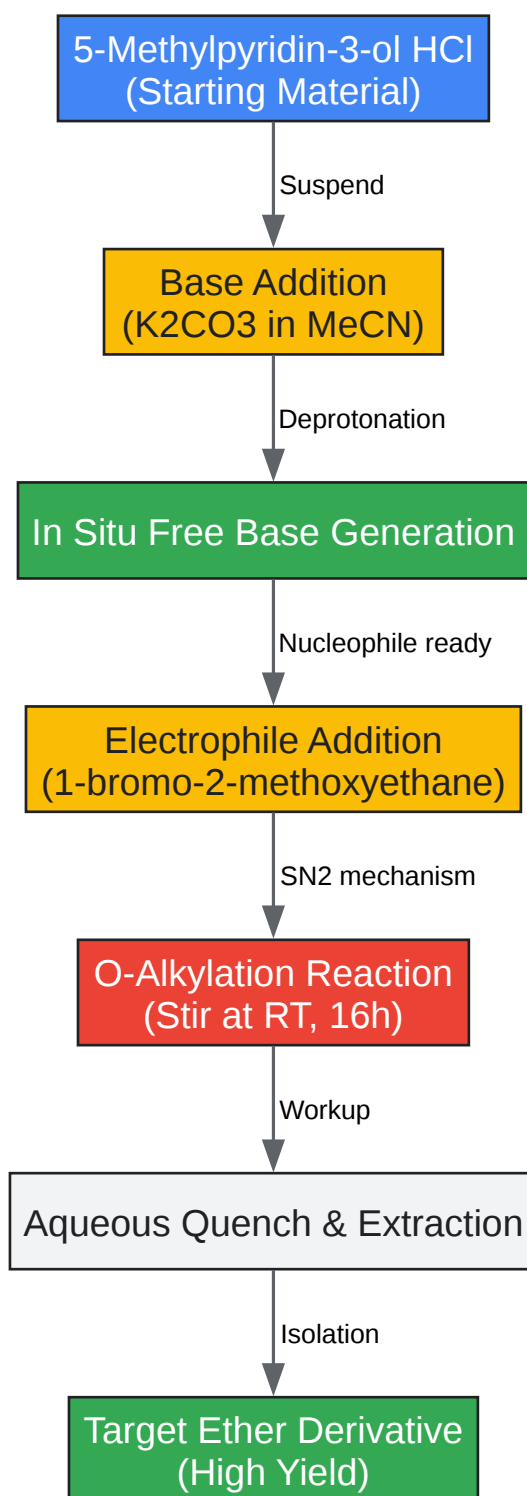
Reagents:

- **5-Methylpyridin-3-ol hydrochloride:** 1.0 eq (e.g., 1.0 g, 5.32 mmol)
- 1-Bromo-2-methoxyethane: 0.98 eq (730 mg, 5.25 mmol)
- Potassium carbonate (K_2CO_3): 2.05 eq (1.5 g, 10.87 mmol)

- Acetonitrile (MeCN): 20 mL

Step-by-Step Methodology:

- Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add **5-Methylpyridin-3-ol hydrochloride** (1.0 g) and anhydrous MeCN (20 mL).
 - Causality: MeCN is selected as a polar aprotic solvent. It maximizes the rate of the SN2 reaction by leaving the nucleophile unsolvated, without causing solvolysis of the alkyl halide.
- In Situ Neutralization: Add finely milled K₂CO₃ (1.5 g) to the suspension. Stir at room temperature for 15 minutes.
 - Causality: The first equivalent of K₂CO₃ neutralizes the HCl salt, liberating the free base in situ. The remaining excess deprotonates the hydroxyl group to form the highly nucleophilic phenoxide equivalent. This step ensures the reactive species is only generated exactly when needed.
- Electrophilic Addition: Dropwise add 1-bromo-2-methoxyethane (730 mg).
- Reaction Phase: Stir the mixture at room temperature overnight (~16 hours).
 - Causality: Maintaining ambient temperature prevents competitive E2 elimination reactions of the alkyl halide, ensuring high selectivity for the O-alkylated product.
- Quench & Extraction: Quench the reaction by adding deionized water (100 mL). Extract the resulting solution with Ethyl Acetate (2 × 100 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Causality: The aqueous quench dissolves all inorganic salts (KCl, KHCO₃), while the target ether partitions efficiently into the EtOAc layer, yielding a highly pure crude product ready for flash chromatography.



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Step-by-step experimental workflow for the in situ O-alkylation of 5-Methylpyridin-3-ol HCl.

Conclusion

For drug development professionals requiring strict stoichiometric control and reproducible yields, **5-Methylpyridin-3-ol hydrochloride** is vastly superior to its free-base counterpart. By leveraging in situ neutralization protocols, researchers can exploit the high nucleophilicity of the pyridinol core without falling victim to the oxidative degradation that plagues free-base storage.

References

- Source: Google Patents (US10106553B2)
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